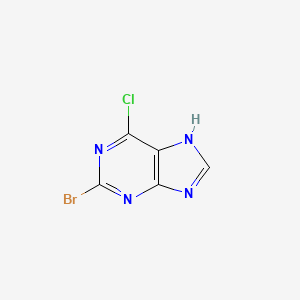

2-Bromo-6-chloro-purine

Vue d'ensemble

Description

2-Bromo-6-chloro-purine is a chemical compound that belongs to the class of purine derivatives. It has been widely used in scientific research applications due to its unique properties. These are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine-ring ring fused to an imidazole ring .

Synthesis Analysis

2-Bromo-6-chloro-purine has been extensively studied in the context of synthetic chemistry, particularly in SNAr (nucleophilic aromatic substitution) reactions. A simple and efficient synthesis of 6-chloro-2-iodopurine from hypoxanthine has been achieved . This strategy relied on a regiospecific lithiation/quenching sequence of 6-chloro-9- (tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride .Molecular Structure Analysis

In the crystal packing, the C⋅⋅⋅O and C–H⋅⋅⋅O interactions have the role of forming the 1D structure with the support of π⋅⋅⋅π and Cg⋅⋅⋅Br interactions along the direction .Chemical Reactions Analysis

Major GPDH (LmGPDH) were observed for the compound 2-bromo-6-chloro-purine.Physical And Chemical Properties Analysis

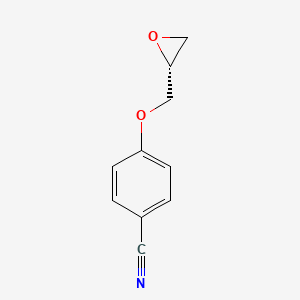

The average weight of 2-Bromo-6-chloro-purine is 233.453 and its monoisotopic mass is 231.915136438 . Its chemical formula is C5H2BrClN4 .Applications De Recherche Scientifique

Synthesis and Kinetic Studies

2-Bromo-6-chloro-purine has been extensively studied in the context of synthetic chemistry, particularly in SNAr (nucleophilic aromatic substitution) reactions. Liu and Robins (2007) conducted a comprehensive study on the kinetics and mechanisms of these reactions using various halopurine compounds, including 6-bromo and 6-chloropurines. They observed variations in displacement reactivity orders under different conditions and confirmed major protonation sites via NMR chemical shifts (Liu & Robins, 2007).

Inhibitory Properties in Biochemistry

In biochemistry, 2-bromo-6-chloro-purine analogues, such as 2-bromo-2'-deoxyadenosine, have been identified as effective inhibitors of bacterial purine-nucleoside phosphorylase (PNP). Bzowska and Kazimierczuk (1995) discovered that these compounds exhibit potent selective inhibition properties, which can be leveraged in bacterial studies and possibly in developing new classes of antibiotics (Bzowska & Kazimierczuk, 1995).

NMR Studies and Molecular Characterization

The compound’s molecular characteristics have also been a subject of study. Bai, Dmitrenko, and Dybowski (2009) used NMR methods to measure the chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine nucleosides, providing valuable data for understanding the electronic environment in halogen-substituted purines (Bai, Dmitrenko, & Dybowski, 2009).

Use in Analytical Chemistry

In the field of analytical chemistry, RaoP.Y. et al. (2020) developed a method using UPLC-MS/MS for determining genotoxic impurities, including 2-Amino-6-chloro purine and Bromo compound, in Penciclovir drug substances. This underscores the role of 2-bromo-6-chloro-purine in quality control and safety assessment in pharmaceuticals (RaoP.Y. et al., 2020).

Applications in Antiviral Research

2-Bromo-6-chloro-purine derivatives have also been explored for their antiviral properties. Harnden et al. (1987) synthesized various 6-chloro- and 6-bromo-purine analogues and evaluated their activity against herpes simplex virus, demonstrating the potential of these compounds in antiviral drug development (Harnden, Jarvest, Bacon, & Boyd, 1987).

Cross-Coupling Reactions in Medicinal

ChemistryČesnek, Hocek, and Holý (2000) studied the cross-coupling reactions of 2-amino-6-chloro-purine derivatives with various organometallic reagents. This research is significant for medicinal chemistry as it provides insights into the synthesis of acyclic nucleotide analogues, potentially contributing to the development of new pharmaceuticals (Česnek, Hocek, & Holý, 2000).

Cancer Research and Cytotoxic Evaluation

In cancer research, 2-bromo-6-chloro-purine has been a component in the synthesis of novel compounds with potential anticancer activity. Kapadiya and Khunt (2018) synthesized hybrid purine-quinoline molecules and evaluated their cytotoxicity, contributing to the exploration of new therapeutic agents for cancer treatment (Kapadiya & Khunt, 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Orientations Futures

2-Bromo-6-chloro-purine has been explored for its antiviral properties. It has also been used in quality control and safety assessment in pharmaceuticals. The development of new potent and selective anticancer agents has become one of the most intensely pursued goals in drug development around the world .

Propriétés

IUPAC Name |

2-bromo-6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGHYTLGJNPTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-9h-purine | |

CAS RN |

500797-85-3 | |

| Record name | 2-Bromo-6-chloro-purine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMO-6-CHLORO-9H-PURINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)

![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)